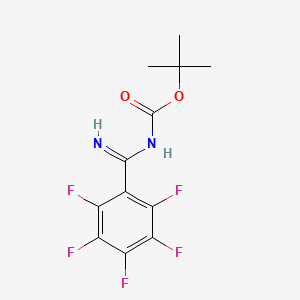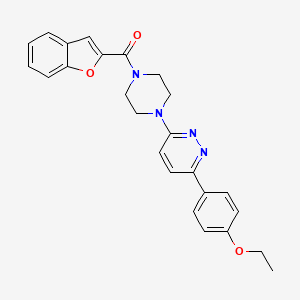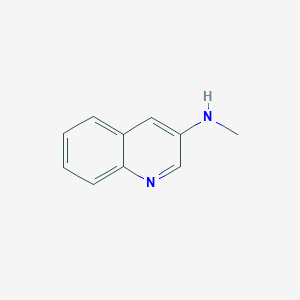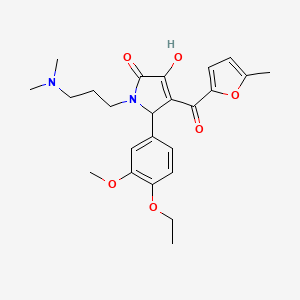
Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate, also known as TBPC, is a synthetic chemical compound that has a wide range of applications in research and laboratory experiments. TBPC is a carboxylate ester of tert-butyl alcohol and pentafluorobenzenecarboximidoyl, and is an important building block for the synthesis of other compounds. TBPC is used in a variety of chemical reactions, including organic synthesis, polymerization, and photodecomposition. TBPC is also used in the synthesis of drugs and other materials, and in the development of new materials.
科学的研究の応用
Synthesis and Derivatives
The chemical compound has a role in the synthesis of complex molecules, demonstrating its utility in diverse chemical reactions. For example, the synthesis of the penta-N-protected polyamide derivative of thermopentamine containing independently removable amino-protecting groups showcases the versatility of tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate derivatives in producing complex molecular structures (J. Pak, M. Hesse, 1998). This demonstrates the compound's utility in selective deprotection and acylation reactions, enabling precise modifications to enhance molecular functionality.
Molecular Structure and Interactions
Studies on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveal insights into molecular interactions involving simultaneous hydrogen and halogen bonds on carbonyl groups (P. Baillargeon et al., 2017). Such research highlights the significance of tert-butyl carbamate structures in understanding and exploiting molecular interactions for the design of advanced materials and pharmaceuticals.
Carbene Chemistry
Research on carbene-induced transformations exemplifies the chemical's relevance in creating novel compounds. The transformation of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene using a stable carbene demonstrates innovative approaches to molecular synthesis, expanding the possibilities for developing new materials and catalysts (S. Clendenning et al., 2000).
Pharmacokinetic Properties and Drug Analogues
The compound's structural motif is relevant in medicinal chemistry, where modifications of the tert-butyl group in bioactive compounds impact their pharmacokinetic properties and efficacies. Comparative studies of different substituents, including tert-butyl, have elucidated their effects on lipophilicity, metabolic stability, and overall drug performance (Matthias V. Westphal et al., 2015).
Metabolic Studies
Investigations into the metabolism of related compounds, like 3,5-di-tert.-butylphenyl N-methylcarbamate, provide insights into oxidative processes in various species, including flies and mice. Understanding such metabolic pathways is crucial for assessing the environmental and health impacts of chemical compounds (P. Douch, J. Smith, 1971).
特性
IUPAC Name |
tert-butyl (NZ)-N-[amino-(2,3,4,5,6-pentafluorophenyl)methylidene]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXZNSDFOSZYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=C(C(=C(C(=C1F)F)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=C(C(=C(C(=C1F)F)F)F)F)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)


![4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2821519.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)
![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)


![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)